2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid
Description
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a methylthiophene moiety and an acetic acid group
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-[1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-7-17-12(10)9-14-5-2-11(3-6-14)8-13(15)16/h4,7,11H,2-3,5-6,8-9H2,1H3,(H,15,16) |
InChI Key |
DDVOYUREAAXRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with a 3-methylthiophene derivative, followed by the introduction of the acetic acid moiety through carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives with altered functional groups.
Scientific Research Applications
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid: Utilized as a rigid linker in targeted protein degradation.
Uniqueness
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is unique due to the presence of the methylthiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid, a compound characterized by its unique structural features, presents significant interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C13H21NOS
- Molecular Weight : 239.38 g/mol
- CAS Number : 2098063-90-0
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and serotonin. Research indicates that it may act as an acetylcholinesterase inhibitor, enhancing cholinergic transmission and potentially benefiting conditions like Alzheimer's disease.
Acetylcholinesterase Inhibition
Studies have shown that compounds with similar structures exhibit significant acetylcholinesterase (AChE) inhibition. For instance, a related study demonstrated that certain piperidine derivatives had potent AChE inhibitory activity, which is crucial for enhancing cognitive function in neurodegenerative disorders .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Effect | Reference |
|---|---|---|
| AChE Inhibition | Potent inhibition (IC50 < 100 µM) | |
| Antimicrobial Activity | Moderate against E. coli | |
| Anti-inflammatory Effects | Reduced cytokine levels |
Case Studies
- Cognitive Enhancement in Alzheimer's Models
- Antimicrobial Efficacy
- Inflammation Reduction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
